molecular formula C22H25N3O2S2 B4021164 N-mesityl-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide

N-mesityl-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide

Cat. No. B4021164
M. Wt: 427.6 g/mol
InChI Key: LZIJLAUPWZDQGY-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their diverse biological activities and chemical properties. It is characterized by the presence of a benzothiazole moiety, which is a common feature in molecules exhibiting a wide range of pharmacological activities.

Synthesis Analysis

The synthesis of related benzothiazole derivatives involves various chemical reactions, including amide formation, thiolation, and condensation processes. Techniques such as NMR, IR spectroscopy, and mass spectrometry are typically used to characterize the synthesized compounds, confirming their structures and purity. For example, a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized using these methods, demonstrating the feasibility of creating complex molecules with the benzothiazole core structure (Zablotskaya et al., 2013).

properties

IUPAC Name

2-[[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S2/c1-6-19(26)23-16-7-8-17-18(11-16)29-22(24-17)28-15(5)21(27)25-20-13(3)9-12(2)10-14(20)4/h7-11,15H,6H2,1-5H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIJLAUPWZDQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SC(C)C(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-mesityl-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide
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N-mesityl-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide
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N-mesityl-2-{[6-(propionylamino)-1,3-benzothiazol-2-yl]thio}propanamide

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